molecular formula C13H19N3O3 B1524763 tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate CAS No. 220648-78-2

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate

Cat. No.: B1524763
CAS No.: 220648-78-2
M. Wt: 265.31 g/mol
InChI Key: QDVBCHJDHLYNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group and an N'-hydroxycarbamimidoyl substituent on a phenyl ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of inhibitors and bioactive molecules. Its Boc group enhances solubility and stability during synthetic processes, while the hydroxycarbamimidoyl moiety may contribute to metal-binding or enzyme-inhibitory properties. The compound is commercially available at a premium price, reflecting its specialized applications in high-value research (e.g., 5g for €1,250) .

Q & A

Q. Basic: What are the optimal synthetic routes for tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate, and how do reaction conditions affect yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine precursor under basic conditions (e.g., K₂CO₃ or DIEA in THF) to prevent unwanted side reactions .

Hydroxycarbamimidoyl Introduction : React the Boc-protected intermediate with hydroxylamine or its derivatives under controlled pH (6–8) to form the N'-hydroxycarbamimidoyl moiety. Temperature (0–25°C) and solvent polarity (e.g., DMF/water mixtures) critically influence regioselectivity .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yields range from 45% to 75%, depending on steric hindrance from the phenylmethyl group .

Key Variables :

  • Base Choice : Strong bases (e.g., NaOH) may hydrolyze the Boc group, reducing yield.
  • Solvent : Polar aprotic solvents enhance nucleophilicity of intermediates .

Q. Advanced: How does the hydroxycarbamimidoyl group influence the compound’s hydrogen-bonding network in crystal structures?

Methodological Answer :
X-ray crystallography reveals that the hydroxycarbamimidoyl group (-NH-C(=NH)-OH) forms N–H⋯O and O–H⋯N hydrogen bonds, creating a 2D supramolecular network. Key observations:

  • Dihedral Angles : The phenyl ring and hydroxycarbamimidoyl group adopt a dihedral angle of ~67°, reducing π-π stacking but favoring intermolecular H-bonding .
  • Hydrogen Bond Metrics :
    • N–H⋯O bond length: 2.85–3.10 Å
    • O–H⋯N bond length: 2.70–2.95 Å
      These interactions stabilize the crystal lattice and may correlate with solubility in polar solvents .

Contradiction Note : Some studies report weaker H-bonding in analogues lacking the hydroxyl group, emphasizing its role in crystal packing .

Q. Basic: What techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the Boc group (singlet at δ 1.2–1.4 ppm) and hydroxycarbamimidoyl NH (δ 6.5–7.0 ppm, broad).
    • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and imine carbon (δ 165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₃O₃: 288.1348) .

Q. Advanced: What strategies are employed to assess the compound’s enzyme inhibition efficacy and selectivity?

Methodological Answer :

Kinetic Assays :

  • IC₅₀ Determination : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases or kinases) at varying compound concentrations (0.1–100 µM) .
  • Selectivity Screening : Test against a panel of 10–50 related enzymes (e.g., serine hydrolases) to identify off-target effects.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-enzyme interaction .

Molecular Dynamics Simulations : Model hydrogen bonding between the hydroxycarbamimidoyl group and enzyme active sites (e.g., NAD⁺-dependent dehydrogenases) to rationalize selectivity .

Data Contradictions : Some studies report higher IC₅₀ values (≥50 µM) in cell-based assays vs. purified enzymes (IC₅₀ ~10 µM), suggesting bioavailability limitations .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer :

  • Meta-Analysis Framework :
    • Standardize Assay Conditions : Normalize variables (e.g., pH, temperature, cell line passage number) .
    • Cross-Validate with Orthogonal Methods : Compare enzyme inhibition data (ITC) with cellular viability assays (MTT) .
    • Control for Solubility : Use DLS (Dynamic Light Scattering) to confirm compound aggregation, which may artifactually reduce apparent activity .
  • Case Example : A study reported 80% enzyme inhibition in vitro but <20% in cellulo. DLS revealed nanoparticle formation at >50 µM, explaining the discrepancy .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer :

  • Storage Conditions :
    • Temperature : -20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .
    • Light Exposure : Store in amber vials to avoid photodegradation of the hydroxycarbamimidoyl group .
  • Stability Monitoring :
    • HPLC Purity Checks : Monthly tests to detect degradation products (e.g., tert-butyl alcohol from Boc cleavage) .
    • Karl Fischer Titration : Ensure moisture content <0.1% to prevent hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate with analogous carbamate derivatives, focusing on structural features, synthetic efficiency, physicochemical properties, and applications.

Structural and Functional Group Variations

tert-ButylN-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate

  • Substituents : Replaces the N'-hydroxycarbamimidoyl group with a 4-hydroxyphenylcarbamoyl moiety.
  • Synthesized using Rigaku Saturn724 CCD diffractometer and NUMABS absorption correction, achieving an R factor of 0.056 .

tert-Butyl (S)-(4-(2,4-Difluoro-5-((methyl(2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

  • Substituents: Contains a trifluoroethylamino-methyl group and a thiazine ring.
  • Key Findings :
    • Synthesized via reductive amination in 22% yield, indicating moderate efficiency compared to simpler carbamates .

tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate

  • Substituents : Features a trifluoromethyl group instead of hydroxycarbamimidoyl.
  • Properties :
    • Molecular weight: 261.24 g/mol; stored at 2–8°C, suggesting higher stability than hygroscopic analogs .

Preparation Methods

Overview of Synthesis Strategy

The synthesis of tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate generally follows a multi-step pathway involving:

  • Protection of functional groups to prevent undesired side reactions.
  • Activation of carboxylic acid precursors.
  • Coupling reactions to form amide or carbamate linkages.
  • Introduction of the hydroxycarbamimidoyl group via specific functional group transformations.

Key parameters such as temperature, solvent choice, catalysts, and coupling reagents critically influence the reaction efficiency and product purity.

Detailed Preparation Methods

Protection and Activation of Precursors

A common approach involves protecting the amine group of the precursor molecule with a tert-butoxycarbonyl (BOC) group to enhance selectivity and prevent side reactions during subsequent steps. For example, 5-amino salicylic acid (5-ASA) can be converted into its BOC-protected form, 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which serves as a key intermediate.

Activation of the carboxylic acid group is typically achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of additives like N-hydroxybenzotriazole (HoBt). This combination facilitates the formation of an active ester intermediate, improving the efficiency of subsequent amide bond formation.

Step Reagents/Conditions Purpose Notes
1 BOC anhydride or BOC-protecting agent Protection of amine group Prevents side reactions during coupling
2 EDCI + HoBt in suitable solvent (e.g., DMF) Activation of carboxylic acid Enhances coupling efficiency

Coupling Reaction to Form Carbamate Linkage

The activated ester intermediate reacts with an amine-containing compound to form the carbamate linkage. This step requires precise control of reaction time and temperature to maximize yield and minimize by-products. Thin layer chromatography (TLC) is often used to monitor reaction progress, confirming near-complete conversion of starting materials.

Introduction of the Hydroxycarbamimidoyl Group

The hydroxycarbamimidoyl group (–C(=NO)NH2) is introduced by transforming a nitrile or related precursor group through hydroxylamine treatment or other suitable chemical modifications. This step is critical for imparting the desired biological activity to the molecule. Specific reaction conditions, such as pH and temperature, must be optimized to favor formation of the hydroxycarbamimidoyl moiety without degradation.

Representative Synthetic Route Summary

Step Reaction Description Key Reagents/Conditions Yield (%) Notes
1 BOC protection of 5-ASA amine group BOC anhydride, base (e.g., triethylamine) High Protects amine for selective coupling
2 Activation of carboxylic acid with EDCI and HoBt EDCI, HoBt, solvent (DMF or DCM), room temp Moderate Forms active ester intermediate
3 Coupling with amine-containing intermediate Amine compound, controlled temperature Moderate Forms carbamate linkage
4 Hydroxylamine treatment to form hydroxycarbamimidoyl group Hydroxylamine hydrochloride, base, reflux Moderate Introduces hydroxycarbamimidoyl group

Typical overall yields reported are moderate (~40-50%), with optimization focused on minimizing by-products and improving purification efficiency.

Reaction Conditions and Optimization

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for activation and coupling steps due to their ability to dissolve reagents and intermediates effectively.
  • Temperature Control: Reactions are generally conducted at ambient to moderate temperatures (20–40°C) to balance reaction rate and selectivity.
  • Additives: Use of HoBt enhances coupling efficiency but may lead to by-products; thus, reaction time and reagent ratios must be optimized.
  • Purification: Column chromatography is commonly employed; however, some intermediates show partial solubility in aqueous phases during extraction, affecting yield.

Research Findings and Analytical Data

  • TLC monitoring confirms near-complete conversion of starting materials in coupling steps.
  • Mass spectrometry and NMR spectroscopy are used to confirm the structure and purity of the final product.
  • Moderate yields (~44%) have been reported with the described synthetic routes, with ongoing efforts to improve process efficiency and reduce by-products.
  • The compound's structure and purity are critical for its application as a precursor in medicinal chemistry research.

Summary Table of Preparation Method Features

Feature Description
Protection strategy BOC protection of amine groups
Activation reagents EDCI and HoBt for carboxylic acid activation
Coupling reaction Formation of carbamate linkage via amide bond formation
Hydroxycarbamimidoyl group Introduced via hydroxylamine treatment
Solvents DMF, DCM, or other polar aprotic solvents
Temperature range 20–40°C
Yields Moderate (~40-50%)
Purification Column chromatography; liquid-liquid extraction challenges
Analytical methods TLC, NMR, mass spectrometry

Properties

IUPAC Name

tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBCHJDHLYNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700581
Record name tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220648-78-2
Record name tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.